molecular formula C10H12N2O2S B3063005 S-2-(o-toluidino)-2-oxoethyl carbamothioate CAS No. 5429-04-9

S-2-(o-toluidino)-2-oxoethyl carbamothioate

Cat. No.: B3063005
CAS No.: 5429-04-9
M. Wt: 224.28 g/mol
InChI Key: AGIYBDIJVLUNFI-UHFFFAOYSA-N
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Description

S-2-(o-toluidino)-2-oxoethyl carbamothioate is an organic compound that belongs to the class of carbamothioates It is derived from o-toluidine, which is a substituted aniline with a methyl group at the ortho position on the aromatic ring

Properties

CAS No.

5429-04-9

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

S-[2-(2-methylanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C10H12N2O2S/c1-7-4-2-3-5-8(7)12-9(13)6-15-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

AGIYBDIJVLUNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-(o-toluidino)-2-oxoethyl carbamothioate typically involves the reaction of o-toluidine with ethyl chloroformate and potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

S-2-(o-toluidino)-2-oxoethyl carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various carbamate and thiocarbamate derivatives.

Scientific Research Applications

S-2-(o-toluidino)-2-oxoethyl carbamothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-(o-toluidino)-2-oxoethyl carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    o-Toluidine: A precursor to S-2-(o-toluidino)-2-oxoethyl carbamothioate, used in the synthesis of dyes and other chemicals.

    p-Toluidine: Similar to o-toluidine but with the methyl group at the para position.

    m-Toluidine: Similar to o-toluidine but with the methyl group at the meta position.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

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